molecular formula C23H21N3O4 B2622899 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1706499-96-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2622899
CAS No.: 1706499-96-8
M. Wt: 403.438
InChI Key: RFOBEAKODQKSMH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 4-(quinoxalin-2-yloxy)piperidin-1-yl moiety. Chalcones, α,β-unsaturated ketones, are renowned for their structural versatility and bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-23(8-6-16-5-7-20-21(13-16)29-15-28-20)26-11-9-17(10-12-26)30-22-14-24-18-3-1-2-4-19(18)25-22/h1-8,13-14,17H,9-12,15H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOBEAKODQKSMH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Quinoxaline Derivative: This involves the condensation of o-phenylenediamine with a suitable diketone.

    Coupling of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling and Formation of the Enone: The final step involves the coupling of the benzo[d][1,3]dioxole and quinoxaline derivatives with the piperidine ring, followed by the formation of the enone through aldol condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For example, derivatives of quinoxaline have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound under discussion may similarly affect pathways such as PI3K/Akt, which are crucial in cancer biology .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing dioxole and quinoxaline structures. These compounds can exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Neurological Disorders

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds that modulate neurotransmitter systems have been explored for their neuroprotective effects. For instance, quinoxaline derivatives are known to interact with dopamine receptors, potentially offering therapeutic benefits in conditions like Parkinson's disease or schizophrenia .

Anti-inflammatory Effects

Given the structural characteristics of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, it may also possess anti-inflammatory properties. Similar compounds have been documented to inhibit pro-inflammatory cytokines and pathways such as NF-kB, which are pivotal in chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Shin et al. (2020)Identified anti-cancer activity linked to similar quinoxaline derivatives with an IC50 value indicating effective inhibition of cancer cell lines .
BLD Pharm (2024)Discussed the synthesis of related compounds showcasing strong antimicrobial activity against Staphylococcus aureus and Candida albicans .
PMC Article (2021)Reported on the neuroprotective effects of piperidine-based compounds in animal models, suggesting potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Thiophene and Bithiophene Derivatives

  • (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one (): Structural Feature: Replaces quinoxaline with a π-conjugated [2,2′-bithiophen]-5-yl group. Properties: Exhibits extended conjugation, leading to a redshift in UV-Vis absorption (λmax ≈ 400 nm) compared to simpler aryl chalcones. Theoretical studies (DFT) indicate a planar geometry favoring charge transfer . Applications: Potential in optoelectronics due to enhanced π-conjugation .

Halogenated and Electron-Deficient Aryl Groups

  • (E)-3-(6-Nitro-benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one ():
    • Structural Feature : Nitro and methoxy substituents introduce electron-withdrawing and donating effects.
    • Properties : Nitro groups enhance thermal stability and may improve binding to electron-rich biological targets .
  • (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one ():
    • Structural Feature : Fluorine substituent increases lipophilicity (logP ≈ 3.2) and metabolic stability .

Variations in the Piperidine/Piperazine Moiety

Piperazine Derivatives

  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)prop-2-en-1-one ():
    • Structural Feature : Bulky bis(4-methoxyphenyl)methyl group on piperazine.
    • Properties : Reduced solubility in polar solvents (e.g., water solubility < 0.1 mg/mL) due to steric hindrance .
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one ():
    • Structural Feature : Phenyl group on piperazine enhances affinity for serotonin receptors (5-HT1A Ki ≈ 120 nM) .

Quinoxaline vs. Other Heterocycles

  • The quinoxalin-2-yloxy group in the target compound distinguishes it from analogs with simpler heterocycles (e.g., piperidine in ). Quinoxaline’s planar structure and nitrogen atoms may facilitate interactions with DNA or kinases, contrasting with the basic piperidine’s role in improving membrane permeability .

Antimicrobial Activity

  • Chalcone-hydrazone derivatives ():
    • Compounds like (Z)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(difluoromethoxy)-3-hydroxyphenyl)prop-2-en-1-one hydrazone show MIC values of 2–8 µg/mL against S. aureus, attributed to DNA gyrase inhibition .

Cytotoxic and Anticancer Activity

  • Bichalcone analogs (): Compound 12 (NF-κB inhibitor) induces apoptosis in cancer cells (IC50 ≈ 5 µM) via Fas/CD95 pathways. The quinoxaline analog may exhibit enhanced DNA intercalation due to its larger aromatic system .

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, also referred to by its CAS number 1357063-33-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H12N2O3C_{18}H_{12}N_{2}O_{3} with a molecular weight of 304.3 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a quinoxaline derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating promising efficacy compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7TBD
Quinoxaline Derivative AHCT-11616.19 ± 1.35
Quinoxaline Derivative BMCF-717.16 ± 1.54

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer progression. For example, quinoxaline derivatives have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which play critical roles in tumor growth and inflammation .

Neuropharmacological Effects

In addition to its anticancer properties, compounds similar to this compound have been investigated for their neuropharmacological effects. For instance, studies on dopamine receptor modulators indicate that structural analogs can exhibit selective agonist or antagonist activities at dopamine receptors, which are crucial for treating neurological disorders like schizophrenia and Parkinson's disease .

Case Studies

Several case studies illustrate the efficacy of compounds related to this structure:

  • Cytotoxicity Assessment : A study involving a library of quinoxaline derivatives showed that specific modifications led to enhanced cytotoxicity against cancer cell lines. The introduction of piperidine and dioxole groups was critical for maximizing the anticancer potential .
  • Neuropharmacological Evaluation : Another study assessed the effects of quinoxaline derivatives on dopamine receptor activity, revealing that certain compounds demonstrated significant inhibition of D3R stimulation, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Q1. What are the key synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, and what reaction conditions are critical for yield optimization?

A1. The synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxol-5-yl group with the piperidin-1-yl core via a prop-2-en-1-one linker. Key steps include:

  • Catalytic cross-coupling : Use of copper iodide (CuI) as a catalyst in DMF:water (3:1) under reflux conditions to promote alkyne-azide cycloaddition (e.g., for triazole intermediates) .
  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency, with inert atmospheres (e.g., N₂) reducing oxidative side reactions .
  • Purification : Column chromatography with n-hexane:ethyl acetate (7:3) is recommended for isolating pure products .

Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

A2.

  • ¹H-NMR : Characteristic peaks include δ 5.31 ppm (O–CH₂ protons) and δ 1.68–1.78 ppm (piperidine methyl groups). The (E)-configuration of the propenone group is confirmed by coupling constants (J > 16 Hz for trans-vinylic protons) .
  • IR : Absorption bands at 1649 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch) validate the enone and quinoxaline moieties .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₇H₂₉N₅O₂S) .

Q. Q3. What are the primary challenges in achieving high purity during synthesis, and how can they be mitigated?

A3. Common issues include:

  • Byproduct formation : Competing reactions (e.g., isomerization of the (E)-configured double bond). Mitigation involves strict temperature control (<80°C) and short reaction times .
  • Residual solvents : Use of rotary evaporation followed by lyophilization reduces solvent traces. Purity >95% is achievable via recrystallization from DMF:EtOH (1:1) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

A4. SAR strategies include:

  • Functional group substitution : Replace the quinoxaline-2-yloxy group with bioisosteres (e.g., pyridyl or thiadiazole) to enhance target binding. Evidence from analogous compounds shows improved anticonvulsant activity with thiadiazole substitution .
  • Stereochemical tuning : Compare (E)- and (Z)-isomers to assess conformational effects on receptor interaction. The (E)-isomer typically exhibits higher potency due to optimal spatial alignment .
  • Solubility enhancement : Introduce polar groups (e.g., –OH or –SO₃H) on the piperidine ring. Ethanol/water co-solvent systems improve bioavailability in preclinical models .

Q. Q5. What methodologies are recommended for resolving contradictions in reported biological activity data?

A5. Discrepancies often arise from assay variability or impurity interference. Solutions include:

  • Standardized assays : Use cell-based models (e.g., HEK293 for receptor binding) with internal controls (e.g., reference inhibitors) .
  • Batch consistency analysis : Compare HPLC profiles and biological activity across multiple synthesis batches. Contradictions in IC₅₀ values (>10% variation) may indicate impurities .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., 3,4-methylenedioxyphenyl derivatives) to identify trends in activity .

Q. Q6. How can computational tools (e.g., molecular docking) predict the compound’s interaction with biological targets?

A6.

  • Target selection : Prioritize receptors with known affinity for quinoxaline and benzodioxole moieties (e.g., histamine H₃ or serotonin receptors) .
  • Docking protocols : Use AutoDock Vina with AMBER force fields. Key interactions include hydrogen bonding between the propenone carbonyl and receptor active sites (e.g., binding energy < −8 kcal/mol) .
  • Validation : Compare docking results with experimental binding assays (e.g., SPR or ITC) to refine predictive models .

Q. Q7. What strategies are effective in addressing poor solubility in aqueous media?

A7.

  • Co-solvent systems : Ethanol:water (1:1) or PEG-400 increases solubility up to 10 mg/mL .
  • Salt formation : React with HCl or sodium citrate to generate water-soluble salts.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.